
2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine is an organic compound known for its unique structure and properties. It is a derivative of benzodioxine, characterized by the presence of eight methyl groups attached to the core structure. This compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a methylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s stability makes it useful in biological assays and as a reference standard.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclotetrasiloxane, octamethyl-
- Anthracene, 1,2,3,4,5,6,7,8-octahydro-
Uniqueness
Compared to similar compounds, 2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine is unique due to its specific arrangement of methyl groups and its stability under various conditions. This makes it particularly valuable in applications where stability and reactivity are crucial.
Properties
CAS No. |
88292-05-1 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
2,2,3,3,5,5,8,8-octamethyl-6,7-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C16H28O2/c1-13(2)9-10-14(3,4)12-11(13)17-15(5,6)16(7,8)18-12/h9-10H2,1-8H3 |
InChI Key |
XKQMJHVRGGMGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1OC(C(O2)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



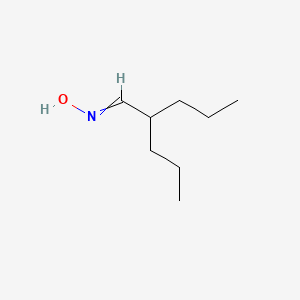

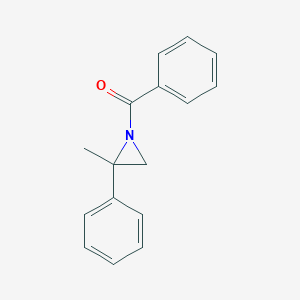
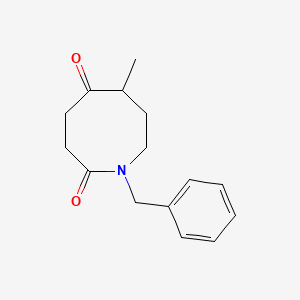
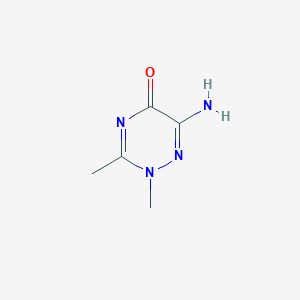
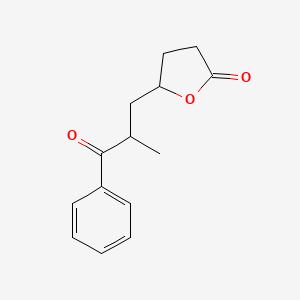
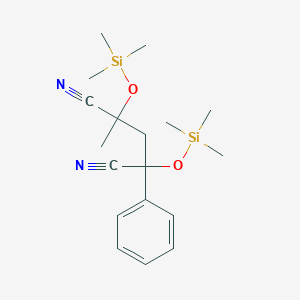
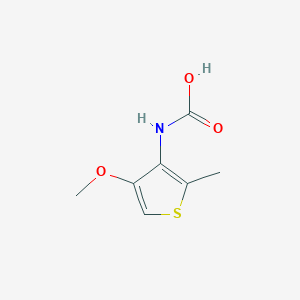
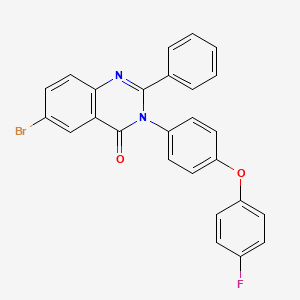
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)

![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)
